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CAS No.: 10028-18-9

Cat. No.: B161667

Get Quote

A Technical Guide for Materials Scientists and
Crystallographers
Executive Summary
This guide details the structural evolution of Nickel(II) fluoride (

) under hydrostatic compression. While

is a classic Heisenberg antiferromagnet, its high-pressure behavior serves as a critical
reference standard for magneto-elastic coupling and second-order ferroelastic transitions.

For researchers in drug development and solid-state chemistry,

acts as a "hard" model system. The methodologies described here—specifically Diamond Anvil
Cell (DAC) techniques and soft-mode Raman spectroscopy—are directly transferable to
characterizing polymorphism in Active Pharmaceutical Ingredients (APIs) under processing
stresses (tableting, milling).
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Part 1: Crystallographic & Magnetic Baseline (Ambient
Conditions)
Before applying pressure, the baseline metrics must be established to validate subsequent

phase changes.

1. Crystal Structure At ambient pressure,

crystallizes in the tetragonal Rutile structure.[1]

Space Group:

(No. 136)[1][2]

Coordination:

is octahedrally coordinated (

), but the octahedra are slightly distorted.

Lattice Parameters (approx):

,

.

2. Magnetic State

is an antiferromagnet below its Néel temperature (

).[3] Unlike

, the magnetic moments in

are not perfectly antiparallel; they exhibit canting due to the Dzyaloshinskii-Moriya (DM)
interaction, resulting in a weak ferromagnetic moment perpendicular to the tetragonal axis.

Part 2: Experimental Methodologies (The Protocol)
To observe phase transitions in
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, hydrostaticity is paramount. Non-hydrostatic stresses can artificially broaden the second-order
transition, masking the subtle symmetry breaking.

Workflow: High-Pressure Characterization
The following protocol ensures data integrity and reproducibility.

In-Situ Analysis

NiF2 Single Crystal
(or Powder)

Diamond Anvil Cell
(Symmetric Type)
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Compression
(0 - 50 GPa)

Pressure Medium
(Neon or Helium)

Gas Load
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Structural
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Raman Spectroscopy
(Soft Mode Tracking)

Phonon
Dynamics

Equation of State
(V vs P)

Click to download full resolution via product page

Figure 1: Integrated workflow for high-pressure characterization of

, emphasizing hydrostatic media to preserve transition kinetics.

Step-by-Step Protocol
Cell Preparation: Use a symmetric Diamond Anvil Cell (DAC) with culets ranging from 300-

500

depending on target pressure (50 GPa vs 20 GPa).

Gasket Indentation: Pre-indent a Rhenium gasket to ~40

thickness. Drill a 150

sample chamber.

Sample Loading: Place the

sample in the chamber.

Pressure Calibration (Self-Validating Step): Add a ruby sphere (
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).

Validation: Measure the R1 fluorescence line. The shift (

) correlates to pressure via the Mao scale (

GPa/

).

Hydrostatic Medium: Load Neon or Helium gas. Avoid methanol-ethanol mixtures above 10

GPa, as they glassify and induce shear stresses that mimic or suppress the subtle

orthorhombic distortion.

Part 3: The Rutile-to- Transition (Low Pressure)
The primary transition in

is a classic second-order ferroelastic transition.[4]

The Mechanism: As pressure increases, the

octahedra rotate. This rotation is driven by the softening of the

Raman active phonon mode. Unlike a first-order transition (which involves bond breaking and
volume collapse), this is a continuous distortion.

Transition Pressure (

): Onset typically between 1.8 GPa and 2.5 GPa.

Symmetry Change: Tetragonal (

)

Orthorhombic (

,

-type).

Observable Signatures:
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XRD: Splitting of the tetragonal

peaks. Specifically, the

reflections split because

in the orthorhombic phase.

Raman: The

mode frequency decreases (softens) as

, then hardens (increases) in the high-pressure phase (becoming the

mode).

Data Summary: Lattice Parameters

Parameter
Rutile Phase (

)

Phase (

)

Space Group

Lattice

Ni Coordination 6 (Octahedral) 6 (Distorted Octahedral)

Compressibility
Isotropic in

plane
Anisotropic splitting

Part 4: Extreme Pressure Phases (> 10 GPa)
Beyond the

distortion,

follows the "universal" sequence for rutile difluorides, although

is notoriously resistant to coordination changes due to its Crystal Field Stabilization Energy
(CFSE).
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Phase Sequence Logic:

Rutile (P4_2/mnm)
Coordination: 6

Ambient Pressure

Soft Mode (B1g)
Instability

Compression

CaCl2-type (Pnnm)
Coordination: 6
~2.0 - 15 GPa

2nd Order Transition

Further Distortion
& Compression

PdF2-type (Pa-3)
Coordination: 8 (Cubic)

> 20-30 GPa (Hypothetical/High T)

1st Order
Reconstructive

Cotunnite (Pnam)
Coordination: 9

Extreme Pressure (>50 GPa)

Densification
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Figure 2: The structural evolution of
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. Note that the transition to

and Cotunnite requires overcoming significant kinetic barriers, often necessitating laser
heating.

Key Insight for Researchers: While the Rutile

transition is reversible and continuous, the transition to the

(cubic) or Cotunnite (

) structures involves a coordination increase from 6 to 8 or 9. This is a reconstructive first-order
transition accompanied by a significant volume collapse (~5-8%). In

, this is often kinetically hindered at room temperature, requiring heating to activate.

Part 5: Magneto-Structural Correlations
For scientists studying magnetic materials, pressure offers a tuning knob for the

superexchange interaction.

Néel Temperature (

):

generally increases with pressure (

). Compression shortens the

bond lengths, enhancing the orbital overlap and strengthening the superexchange coupling.

Piezomagnetism: The transition to the orthorhombic

phase breaks the tetragonal symmetry, which allows for the activation of the piezomagnetic
effect. The canting angle of the magnetic moments becomes pressure-dependent, modifying
the weak ferromagnetic component.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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